3-(3-Chlorophenyl)glutaric anhydride
Description
3-(3-Chlorophenyl)glutaric anhydride is a substituted cyclic anhydride derived from glutaric acid, featuring a 3-chlorophenyl group attached to the glutaric backbone. This compound belongs to the class of aromatic-substituted anhydrides, which are widely utilized in organic synthesis for acylation reactions, polymer chemistry, and pharmaceutical intermediate preparation. The 3-chlorophenyl substituent likely enhances its electrophilicity and influences its reactivity in nucleophilic acyl substitution reactions, making it valuable for synthesizing modified polymers, prodrugs, or bioactive molecules .
Properties
Molecular Formula |
C11H9ClO3 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
4-(3-chlorophenyl)oxane-2,6-dione |
InChI |
InChI=1S/C11H9ClO3/c12-9-3-1-2-7(4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 |
InChI Key |
GUKUBPWCSDXSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Glutaric anhydride derivatives, including 3-(3-chlorophenyl)glutaric anhydride, are compared below with structurally related anhydrides (succinic, maleic, phthalic, and adipic anhydrides) based on reactivity, applications, and biological interactions.
| Property | This compound | Glutaric Anhydride | Succinic Anhydride | Phthalic Anhydride |
|---|---|---|---|---|
| Ring Size | 5-membered | 5-membered | 5-membered | 6-membered |
| Electrophilicity | Enhanced (due to Cl substituent) | Moderate | Moderate | High |
| Reactivity in Acylation | High (Cl group activates carbonyl) | Moderate | Moderate | High |
| Applications | Polymer modifiers, drug intermediates | Enzyme modification | Polymer crosslinking | Polyimide synthesis |
| Biological Activity | Antimicrobial potential (inferred) | Enzyme inhibition | Low | Low |
Key Findings :
- Reactivity : The 3-chlorophenyl group in this compound increases its electrophilicity compared to unsubstituted glutaric anhydride, facilitating faster acylation of amines or alcohols . Phthalic anhydride, with its aromatic ring, exhibits even higher reactivity due to conjugation effects .
- Biological Interactions : Glutaric anhydride derivatives modify lysine residues in proteins, as shown in studies comparing glutaric anhydride and glutaryl-CoA. The latter forms glutaric anhydride as an intermediate, but higher concentrations of glutaryl-CoA are required for equivalent modification efficiency .
- Polymer Applications : Glutaric anhydride derivatives (e.g., 3-isobutylglutaric anhydride) are used to synthesize polyimides and vitrimers. Succinic anhydride-based vitrimers exhibit similar topological rearrangement but lower thermal stability compared to glutaric analogs .
Physicochemical Properties
- Solubility : The 3-chlorophenyl group reduces water solubility compared to unsubstituted glutaric anhydride but improves compatibility with hydrophobic polymers .
- Thermal Stability : Glutaric anhydride-based polymers (e.g., polyimides) exhibit higher thermal stability than succinic anhydride analogs due to increased chain flexibility .
Contradictions and Limitations
- While glutaric anhydride is effective in enzyme modification, its efficiency is concentration-dependent. For example, 0.16 mM glutaric anhydride modifies fewer lysine residues than 0.5 mM glutaryl-CoA, highlighting the need for optimized reaction conditions .
- Maleic anhydride, despite structural similarity, is less stable in aqueous media due to its conjugated double bond, limiting its use in biological systems compared to glutaric anhydride .
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